molecular formula C21H24O2 B12728832 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione CAS No. 2130745-60-5

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione

Cat. No.: B12728832
CAS No.: 2130745-60-5
M. Wt: 308.4 g/mol
InChI Key: BPSFSOSEXKAYJQ-CDZAGZGOSA-N
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Description

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is a synthetic steroidal compound with significant applications in pharmaceutical research and industry. It is known for its role as an intermediate in the synthesis of various hormone-related drugs, particularly those used in the treatment of hormonal disorders and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione typically involves the biotransformation of phytosterols. This process is mediated by microorganisms such as Mycobacterium species, which express specific enzymes like 3-ketosteroid-Δ1-dehydrogenase. The biotransformation process involves the dehydrogenation of androsta-4-ene-3,17-dione to produce the desired compound .

Industrial Production Methods: Industrial production of this compound leverages microbial biotransformation due to its cost-effectiveness and efficiency. The process involves the use of fermentors where microorganisms are cultured under controlled conditions to facilitate the conversion of phytosterols to this compound .

Chemical Reactions Analysis

Types of Reactions: 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are further utilized in the synthesis of hormone-related drugs .

Scientific Research Applications

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .

Comparison with Similar Compounds

    Androsta-1,4-diene-3,17-dione: A precursor in the synthesis of various steroidal drugs.

    Exemestane: A steroidal aromatase inhibitor used in the treatment of breast cancer.

    Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogen.

Uniqueness: 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is unique due to its dual role as both an intermediate and an active pharmaceutical ingredient. Its ability to inhibit aromatase distinguishes it from other similar compounds, making it particularly valuable in the treatment of hormone-dependent conditions .

Properties

CAS No.

2130745-60-5

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6,16-dimethylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H24O2/c1-12-9-15-16(20(3)7-5-14(22)11-17(12)20)6-8-21(4)18(15)10-13(2)19(21)23/h5,7,11,15-16,18H,1-2,6,8-10H2,3-4H3/t15-,16+,18+,20-,21+/m1/s1

InChI Key

BPSFSOSEXKAYJQ-CDZAGZGOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CC(=C)C2=O)CC(=C)C4=CC(=O)C=CC34C

Origin of Product

United States

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